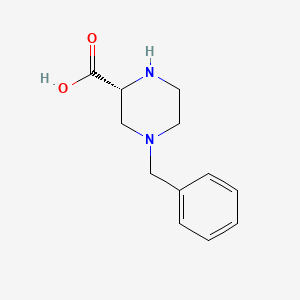

(R)-4-benzylpiperazine-2-carboxylic acid

Übersicht

Beschreibung

®-4-benzylpiperazine-2-carboxylic acid is an organic compound that features a piperazine ring substituted with a benzyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-benzylpiperazine-2-carboxylic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperazine derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of ®-4-benzylpiperazine-2-carboxylic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: ®-4-benzylpiperazine-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of benzylpiperazine derivatives with oxidized functional groups.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

Material Science: Used in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of ®-4-benzylpiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-benzylpiperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.

4-benzylpiperazine-1-carboxylic acid: Similar structure but with the carboxylic acid group attached to a different position on the piperazine ring.

Uniqueness

®-4-benzylpiperazine-2-carboxylic acid is unique due to the specific positioning of the benzyl and carboxylic acid groups on the piperazine ring, which can influence its binding affinity and specificity towards molecular targets. This unique structure can result in distinct biological and chemical properties compared to its analogs.

Biologische Aktivität

(R)-4-benzylpiperazine-2-carboxylic acid is a chiral compound belonging to the piperazine family, characterized by a benzyl group attached to the nitrogen of the piperazine ring and a carboxylic acid functional group. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly its interactions with neurotransmitter systems.

- Molecular Formula : C₁₁H₁₅N₂O₂

- Molar Mass : 205.25 g/mol

- CAS Number : 137442-19-4

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, specifically serotonin and dopamine systems. The compound's structure allows it to mimic natural substrates, facilitating binding to active sites on these receptors, which can modulate various physiological responses.

Interaction with Neurotransmitter Systems

- Serotonin Receptors : Studies indicate that this compound may enhance serotonin release and inhibit its reuptake, potentially influencing mood and anxiety levels.

- Dopamine Receptors : The compound may exhibit selective activity towards specific dopamine receptor subtypes, suggesting its potential in treating conditions like depression and schizophrenia.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of specific enzymes due to structural similarities with natural substrates. |

| Neuropharmacology | Investigated for applications in mood regulation and treatment of neuropsychiatric disorders. |

| Drug Development | Explored as a pharmacophore for developing new therapeutic agents targeting neurotransmitter systems. |

Research Findings

Research has demonstrated that this compound exhibits notable effects on neurotransmitter dynamics:

- Binding Affinity Studies : Interaction studies have shown that this compound binds selectively to serotonin and dopamine receptors, with varying affinities depending on receptor subtype.

- Pharmacokinetics : Investigations into the metabolism of this compound reveal insights into its bioavailability and elimination pathways, crucial for understanding its therapeutic potential.

- Case Studies : Clinical studies involving similar piperazine derivatives have indicated potential benefits in managing mood disorders, reinforcing the need for further exploration of this compound in therapeutic contexts.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzylpiperazine | Contains a benzyl group | Known for stimulant properties |

| 1-(3-Trifluoromethylphenyl)piperazine | Contains trifluoromethyl substituent | Exhibits distinct pharmacological profiles |

| 1-(4-Methoxyphenyl)piperazine | Contains methoxy substituent | Potentially different receptor interactions |

| 1-(3-Chlorophenyl)piperazine | Contains a chloro substituent | Used in various drug formulations |

This compound stands out due to its specific carboxylic acid functionality, enhancing its solubility and reactivity compared to other piperazines lacking this feature.

Eigenschaften

IUPAC Name |

(2R)-4-benzylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMNCOYMAYDTOP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929799 | |

| Record name | 4-Benzylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137442-19-4 | |

| Record name | 4-Benzylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.